N-(2-Phenylacetyl)alanine chemical structure and physical properties
N-(2-Phenylacetyl)alanine chemical structure and physical properties
An In-depth Technical Guide to N-(2-Phenylacetyl)alanine: Synthesis, Characterization, and Potential Applications
Foreword by the Senior Application Scientist
In the landscape of drug discovery and chemical biology, N-acyl amino acids (NAAAs) represent a fascinating and rapidly expanding class of endogenous signaling molecules.[1][2] These amphipathic lipids, structurally defined by a hydrophilic amino acid headgroup and a hydrophobic fatty acid tail, are key players in the broader "endocannabinoidome" and are implicated in diverse physiological processes, from energy homeostasis to pain sensation.[2][3] While research has illuminated the roles of NAAAs with long-chain fatty acids like oleic or arachidonic acid, the biological significance of derivatives formed from shorter, aromatic acyl groups remains a frontier ripe for exploration.
This technical guide focuses on one such molecule: N-(2-Phenylacetyl)alanine . This compound marries the essential amino acid L-alanine with phenylacetic acid, a well-known plant auxin and a product of phenylalanine metabolism.[4][5] Despite its straightforward structure, specific experimental data on N-(2-Phenylacetyl)alanine is sparse in publicly accessible literature. Therefore, this document is designed not merely as a data sheet, but as a foundational guide for the researcher. It provides a robust framework for its chemical synthesis, purification, and analytical characterization based on established, field-proven methodologies. Furthermore, it contextualizes the potential utility of this molecule within the broader, exciting field of N-acyl amino acid research, offering a scientifically grounded starting point for new investigations.
Molecular Identity and Physicochemical Profile
N-(2-Phenylacetyl)alanine is a derivative of the proteinogenic amino acid L-alanine, where the primary amine is acylated by a phenylacetyl group. This modification significantly alters the parent amino acid's properties, increasing its lipophilicity and introducing an aromatic moiety, which can be critical for molecular interactions.
Chemical Structure and Identifiers
The fundamental identity of N-(2-Phenylacetyl)alanine is established by its structure and internationally recognized chemical identifiers.
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IUPAC Name : 2-[(2-phenylacetyl)amino]propanoic acid
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CAS Number : 17966-65-3
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Molecular Formula : C₁₁H₁₃NO₃
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Canonical SMILES : CC(C(=O)O)NC(=O)CC1=CC=CC=C1
Below is a graphical representation of the molecular connectivity.
Caption: 2D structure of N-(2-Phenylacetyl)alanine.
Physical and Chemical Properties
While experimentally determined data such as melting point and solubility are not widely published, a profile can be constructed from high-quality computational models. The following table summarizes key properties sourced primarily from the PubChem database.
| Property | Value | Source |
| Molecular Weight | 207.23 g/mol | |
| Appearance | White crystalline powder (Predicted) | - |
| XLogP3 | 1.1 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 4 | |
| Exact Mass | 207.08954328 Da | |
| pKa (Acidic) | ~4 (Carboxylic Acid, Predicted) | - |
| Hazard Information | Irritant |
Synthesis and Purification Protocol
The synthesis of N-(2-Phenylacetyl)alanine is a standard N-acylation of an amino acid. The Schotten-Baumann reaction is a robust and reliable method for this transformation, utilizing an acyl chloride and an amino acid under basic aqueous conditions.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of N-(2-Phenylacetyl)alanine.
Step-by-Step Methodology
This protocol is designed as a self-validating system. The success of each stage (dissolution, reaction, precipitation, purification) is visually verifiable before proceeding to the next.
Materials:
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L-Alanine
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Phenylacetyl chloride
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl, concentrated)
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Tetrahydrofuran (THF) or Dichloromethane (DCM)
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Ethanol (reagent grade)
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Deionized water
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Standard laboratory glassware, ice bath, magnetic stirrer, vacuum filtration apparatus
Protocol:
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Preparation of Alanine Solution: In a 250 mL beaker, dissolve 1.0 equivalent of L-alanine in 1M aqueous NaOH (2.5 equivalents). Use a magnetic stirrer and cool the solution to 0-5 °C in an ice bath.
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Expertise & Experience Insight: Using an excess of NaOH serves two purposes: it deprotonates the amino group to create the nucleophilic free amine and neutralizes the HCl byproduct generated during the reaction. Maintaining a low temperature is critical to control the exotherm of the reaction and to minimize the hydrolysis of the reactive phenylacetyl chloride.
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Reaction Setup: In a separate flask, dissolve phenylacetyl chloride (1.1 equivalents) in a minimal amount of an organic solvent like THF. This ensures it remains readily available for the reaction.
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Acylation Reaction: While vigorously stirring the cooled alanine solution, add the phenylacetyl chloride solution dropwise over 20-30 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C.
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Trustworthiness Note: Vigorous stirring is essential to maximize the surface area between the aqueous and organic phases (if present), promoting the desired acylation over the competing hydrolysis of the acyl chloride. A milky or cloudy appearance indicates the reaction is proceeding.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.
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Product Isolation (Workup): Cool the reaction mixture again in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise until the pH reaches approximately 2. A dense white precipitate of the crude N-(2-Phenylacetyl)alanine should form.
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Expertise & Experience Insight: The product is a carboxylic acid, which is soluble in its carboxylate (deprotonated) form under basic conditions. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution due to its lower solubility.
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Filtration and Washing: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts (NaCl) and any unreacted alanine.
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Purification (Recrystallization): Transfer the crude, dried solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Then, add hot water dropwise until the solution just begins to turn cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Trustworthiness Note: Successful recrystallization is indicated by the formation of well-defined crystals, a significant improvement from the amorphous appearance of the crude precipitate. The choice of an ethanol/water solvent system is based on the principle that the product is soluble in hot ethanol but less soluble in water.
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Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to a constant weight.
Analytical Characterization and Validation
Confirming the identity and purity of the synthesized compound is paramount. The following section describes the expected outcomes from standard analytical techniques.
Analytical Workflow Diagram
